Bicyclo[4.1.0]heptane-7-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVDAPLNCREPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 4.1.0 Heptane 7 Sulfonyl Chloride and Analogous Systems
Approaches to the Bicyclo[4.1.0]heptane Core Structure
The formation of the bicyclo[4.1.0]heptane core is the critical step in the synthesis of bicyclo[4.1.0]heptane-7-sulfonyl chloride. The methodologies to achieve this can be broadly categorized into cyclopropanation strategies applied to cyclohexene (B86901) precursors and asymmetric methods to control the stereochemistry of the resulting bicyclic scaffold.
Cyclopropanation Strategies for Cyclohexene Derivatives
Cyclopropanation of the double bond in cyclohexene and its derivatives is a direct and widely employed method for the synthesis of the bicyclo[4.1.0]heptane framework. Several distinct approaches have been refined to achieve this transformation, each with its own advantages and substrate scope.
The addition of dihalocarbenes to cyclohexene provides a straightforward route to 7,7-dihalobicyclo[4.1.0]heptanes, which are versatile intermediates for further functionalization. Dichlorocarbene (B158193) (:CCl₂) is commonly used due to its accessibility and reactivity.
The generation of dichlorocarbene is typically achieved by the alpha-elimination of chloroform (B151607) (CHCl₃) using a strong base. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic substrate. For instance, the reaction of cyclohexene with chloroform in the presence of a 50% aqueous sodium hydroxide (B78521) solution and a phase-transfer catalyst like benzyltriethylammonium chloride can produce 7,7-dichlorobicyclo[4.1.0]heptane in good yields. acs.org A detailed procedure involves cooling a mixture of cyclohexene, chloroform, tri-n-propylamine, and ethanol (B145695) to 0 °C, followed by the gradual addition of aqueous sodium hydroxide. nih.gov The reaction mixture is then stirred at room temperature and subsequently heated to 50 °C to ensure completion. nih.gov While effective, yields can sometimes be limited by product loss during distillation. acs.org
The resulting gem-dihalocyclopropanes can serve as precursors to the parent bicyclo[4.1.0]heptane or can be further elaborated. The carbon-halogen bonds in these compounds are reactive and can be reduced or participate in substitution reactions, providing a handle for introducing other functional groups.
| Carbene Source | Base/Catalyst | Product | Typical Yield |
|---|---|---|---|
| Chloroform (CHCl₃) | NaOH / Benzyltriethylammonium chloride (PTC) | 7,7-Dichlorobicyclo[4.1.0]heptane | Up to 82% |
The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes, including cyclohexene, to form the parent bicyclo[4.1.0]heptane (norcarane). scispace.comnih.gov This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. thieme-connect.de The reaction is stereospecific, with the carbene adding to the same face of the double bond, preserving the stereochemistry of the starting alkene. thieme-connect.de
The traditional Simmons-Smith protocol can be expensive due to the cost of diiodomethane. Consequently, several modifications have been developed. Cheaper reagents like dibromomethane (B42720) can be used in conjunction with highly reactive zinc prepared by lithium reduction. sci-hub.se The reactivity of the system can also be enhanced by using diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, a modification developed by Furukawa. thieme-connect.de
A key feature of the Simmons-Smith reaction is its sensitivity to directing groups. The presence of a hydroxyl group in the allylic or homoallylic position of a cyclohexene derivative can direct the cyclopropanation to occur on the same face as the hydroxyl group due to coordination with the zinc carbenoid. thieme-connect.de This provides a powerful tool for controlling the stereochemical outcome of the reaction.
| Reagents | Carbenoid | Product | Key Features |
|---|---|---|---|
| CH₂I₂ / Zn-Cu couple | ICH₂ZnI | Bicyclo[4.1.0]heptane | Classic method, stereospecific |
| CH₂I₂ / Et₂Zn | ICH₂ZnEt | Bicyclo[4.1.0]heptane | Furukawa modification, increased reactivity |
| CH₂Br₂ / Li-reduced Zn | BrCH₂ZnBr | Bicyclo[4.1.0]heptane | Utilizes cheaper dibromomethane |
Intramolecular cyclopropanation offers an elegant approach to constructing the bicyclo[4.1.0]heptane system from acyclic or monocyclic precursors. These reactions often rely on transition metal catalysis to facilitate the formation of the cyclopropane (B1198618) ring.
Rhodium(II) catalysts are particularly effective in promoting the intramolecular cyclopropanation of diazo compounds. For example, the decomposition of a diazo ketone with a tethered cyclohexene moiety can lead to the formation of a bicyclo[4.1.0]heptanone. monash.edu Gold(I) and rhodium(II) catalysts have also been shown to effect the ring-opening of 1,6-cyclopropene-enes to form a metal carbene intermediate, which then undergoes intramolecular cyclopropanation to yield the bicyclo[4.1.0]heptane framework. nih.gov
Palladium-catalyzed intramolecular coupling-cyclization reactions have also been developed. For instance, 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione can react with β-styryl bromides in the presence of a palladium catalyst to afford 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. acs.org The proposed mechanism involves the formation of a cationic palladium(II) species that chelates to the enolate and the diene, facilitating the intramolecular attack to form the cyclopropane ring. acs.org
More recently, visible light-induced intramolecular [2+1]-cycloadditions of nucleophilic siloxy carbenes have been shown to produce bicyclo[4.1.0]heptane scaffolds without the need for exogenous photocatalysts or additives. nih.govscispace.comresearchgate.net This method involves the irradiation of functionalized acyl silanes to generate a carbene that reacts with a tethered alkene. nih.govscispace.comresearchgate.net
| Catalyst/Conditions | Precursor Type | Resulting Scaffold |
|---|---|---|
| Rhodium(II) or Gold(I) | 1,6-Cyclopropene-enes | Bicyclo[4.1.0]heptane |
| Palladium(0) | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione + β-styryl bromide | Substituted Bicyclo[4.1.0]heptene |
| Visible Light | Acyl silanes with tethered alkenes | Oxabicyclo[4.1.0]heptane |
Asymmetric Synthesis of Bicyclo[4.1.0]heptane Scaffolds
The development of asymmetric methods for the synthesis of bicyclo[4.1.0]heptane derivatives is crucial for accessing enantiomerically pure compounds, which is of significant importance in medicinal chemistry and materials science. Chiral auxiliaries have proven to be effective in controlling the stereochemistry of the bicyclic core.
Chiral auxiliaries can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and then subsequently removed. An example of this approach is the synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold. researchgate.net
In this synthetic route, the synthesis begins with the monoketalization of 1,4-cyclohexanedione (B43130) using (R,R)-hydrobenzoin as a chiral auxiliary. This step establishes a chiral environment that influences subsequent transformations. The resulting monoketal is then converted to an enone, which undergoes a stereoselective reduction to afford a chiral allylic alcohol. The stereoselectivity of this reduction can be influenced by both the chiral auxiliary and the choice of reducing agent. The resulting enantiopure allylic alcohol serves as a key intermediate for the construction of the final bicyclo[4.1.0]heptane-based target molecules. researchgate.net This strategy demonstrates how a chiral auxiliary can be used early in a synthetic sequence to set the stereochemistry of a cyclohexene precursor, which can then be converted to the desired bicyclo[4.1.0]heptane scaffold.
| Starting Material | Chiral Auxiliary | Key Intermediate | Application |
|---|---|---|---|
| 1,4-Cyclohexanedione | (R,R)-Hydrobenzoin | Enantiopure allylic alcohol | Synthesis of bicyclo[4.1.0]heptane nucleoside analogues |
Asymmetric Catalysis in Bicyclo[4.1.0]heptane Construction (e.g., ATH reactions with ruthenium catalysts)
The asymmetric construction of the bicyclo[4.1.0]heptane scaffold is crucial for accessing enantiomerically pure target molecules. A powerful strategy for establishing the necessary chirality is the Asymmetric Transfer Hydrogenation (ATH) of prochiral cyclohexenone precursors using bifunctional ruthenium catalysts. This method is highly valued for its operational simplicity, excellent selectivity, and broad substrate applicability.
The process typically begins with a prochiral precursor, such as 1,4-cyclohexanedione monoethylene ketal. This substrate undergoes asymmetric reduction to generate a chiral allylic alcohol, which serves as a key intermediate for the subsequent cyclopropanation and elaboration into the bicyclo[4.1.0]heptane system. The catalysts for this transformation are often Noyori-type ruthenium complexes, which are known for their high efficiency and enantioselectivity in the reduction of ketones and enones.
The reaction mechanism involves the generation of an active 16-electron ruthenium hydride species from the catalyst precursor in the presence of a hydrogen source, typically a formic acid/triethylamine (B128534) azeotrope or isopropanol. This hydride is then transferred to the carbonyl group of the substrate through a highly organized, six-membered transition state, leading to the formation of the chiral alcohol with a predictable stereochemical outcome. The choice of the catalyst's chiral ligand, such as (R,R)- or (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), dictates the absolute configuration of the product.
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Cyclohexenone Precursors This is an interactive table. Click on the headers to sort the data.
| Catalyst | Substrate | Hydrogen Source | Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| (R,R)-Noyori-I | 1,4-Cyclohexanedione monoethylene ketal | HCOONa | CH₂Cl₂/H₂O | (R)-4-Hydroxy-2-cyclohexenone derivative | 79 | >98 |
| (S,S)-Noyori-I | 1,4-Cyclohexanedione monoethylene ketal | HCOOH/NEt₃ | CH₂Cl₂ | (S)-4-Hydroxy-2-cyclohexenone derivative | 85 | >98 |
| [Ru(p-cymene)Cl₂]₂ / (S)-Proline amide | Acetophenone | HCOONa | Aqueous | (S)-1-Phenylethanol | High | up to 95 |
Research has demonstrated that this ATH-based approach provides reliable access to both enantiomers of the key chiral building blocks, which are then converted to the final bicyclo[4.1.0]heptane structure through steps like diastereoselective cyclopropanation.
Introduction of the Sulfonyl Chloride Functionality at the Cyclopropyl (B3062369) Bridgehead (C-7)
Placing the sulfonyl chloride group at the C-7 bridgehead position of the bicyclo[4.1.0]heptane system is a significant synthetic challenge due to the steric hindrance and the unique electronic nature of this tertiary carbon, which is part of a strained three-membered ring.
Direct Chlorosulfonylation Methods and Regioselectivity Considerations
Direct C-H chlorosulfonylation is a method that involves the direct replacement of a carbon-hydrogen bond with a sulfonyl chloride group (-SO₂Cl). This is typically achieved using reagents like sulfuryl chloride (SO₂Cl₂) often in the presence of a radical initiator, or chlorosulfonic acid (ClSO₃H). However, the application of these methods to bicyclo[4.1.0]heptane for selective functionalization at C-7 is not well-documented and presents considerable regioselectivity challenges.
The bicyclo[4.1.0]heptane skeleton, also known as norcarane (B1199111), has several types of C-H bonds: those on the six-membered ring (axial and equatorial at C1-C6) and the two identical C-H bonds at the C-7 bridgehead.
Regioselectivity Considerations:
Radical Abstraction: In a free-radical process, the selectivity of C-H abstraction generally follows the order of radical stability: tertiary > secondary > primary. The C-7 bridgehead position is a tertiary carbon. However, the C-H bonds on the cyclohexane (B81311) ring are at secondary positions. The bridgehead C-H bond at C-7 is known to have increased s-character due to the strained cyclopropane ring, making it stronger and less susceptible to abstraction than a typical tertiary C-H bond. Radical reactions on bicyclo[4.1.0]heptane derivatives have been shown to sometimes lead to the cleavage of the cyclopropane ring.
Electrophilic Attack: Electrophilic substitution is unlikely on the saturated hydrocarbon skeleton unless under superacidic conditions.
Steric Hindrance: The C-7 position is sterically shielded by the cyclohexane ring, which would hinder the approach of bulky reagents.
Given these factors, achieving high regioselectivity for direct chlorosulfonylation at the C-7 position is difficult. The reaction would likely yield a complex mixture of products, including chlorinated species at various positions on the cyclohexane ring and potential ring-opened byproducts. A directing group would likely be necessary to achieve the desired regioselectivity.
Synthesis from Corresponding Sulfonic Acids or Salts
A more controlled and widely applicable method for preparing sulfonyl chlorides is the conversion of the corresponding sulfonic acids or their salts. This two-step approach separates the challenge of forming the C-S bond from the introduction of the reactive chloro group.
The synthesis would first target bicyclo[4.1.0]heptane-7-sulfonic acid. While the direct synthesis of this specific sulfonic acid is not prominently reported, a plausible route involves the oxidation of a corresponding thiol (bicyclo[4.1.0]heptane-7-thiol).
A highly viable starting point is the commercially available bicyclo[4.1.0]heptane-7-carboxylic acid. nih.gov This precursor can be converted to the target sulfonyl chloride through a multi-step sequence, for example:
Curtius or Hofmann Rearrangement: Conversion of the carboxylic acid to an acyl azide (B81097) (via the acid chloride), followed by thermal rearrangement to an isocyanate, which is then hydrolyzed to yield bicyclo[4.1.0]heptan-7-amine.
Diazotization: The resulting amine is treated with nitrous acid to form a diazonium salt.
Sulfonylation (Sandmeyer-type reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired this compound.
Once the sulfonic acid or its salt is obtained, it can be converted to the sulfonyl chloride using various chlorinating agents.
Table 2: Comparison of Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides This is an interactive table. Click on the headers to sort the data.
| Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Often neat or in a solvent like DCM, sometimes with a catalytic amount of DMF | Readily available, inexpensive | Generates HCl and SO₂ gas, can be harsh for sensitive substrates |
| Phosphorus Pentachloride (PCl₅) | Neat or in a non-polar solvent | Powerful chlorinating agent | Solid, can be difficult to handle; produces solid byproducts (POCl₃) |
| TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride) | Solvent-free, grinding at room temperature | Mild conditions, short reaction times, high efficiency | Specialized reagent, not as common as SOCl₂ |
This route via the sulfonic acid offers a much higher degree of control and avoids the regioselectivity issues associated with direct C-H functionalization.
Exploration of Alternative Synthetic Routes to Bridgehead Sulfonyl Chlorides in Bicyclic Systems
Given the challenges of direct bridgehead functionalization, alternative synthetic strategies are of considerable interest. These routes often involve the formation of the C-S bond through less direct means.
One innovative approach involves the intramolecular cyclization of α-sulfonyl radicals. ijsrst.com For instance, a suitably designed acyclic precursor containing a sulfonyl group and an unsaturated moiety could be induced to cyclize, forming the bicyclic system with the sulfur functionality already in place at the bridgehead. While this has been demonstrated for the synthesis of bridgehead sultams (cyclic sulfonamides), the principle could be adapted for the synthesis of sulfonyl chloride precursors. ijsrst.com This strategy capitalizes on the propensity of α-sulfonyl radicals to undergo 5-exo and 6-exo ring closures.
Another potential strategy involves the use of organometallic intermediates. If a bridgehead organometallic species, such as a Grignard reagent or an organolithium compound, could be formed at the C-7 position of bicyclo[4.1.0]heptane, it could then be trapped with sulfur dioxide (SO₂). The resulting sulfinate salt could then be oxidized and chlorinated (e.g., with N-chlorosuccinimide) to furnish the desired sulfonyl chloride. However, the formation of such bridgehead organometallics in a strained system can be challenging.
Synthesis of Analogs and Precursors Relevant to this compound
Synthesis of Sulfonylated Bicyclo[4.1.0]heptane Derivatives for Mechanistic Elucidation
The bicyclo[4.1.0]heptane framework, also known as norcarane, possesses a strained cyclopropane ring fused to a cyclohexane ring. This structural feature imparts unique reactivity, making its derivatives valuable substrates for mechanistic studies, particularly concerning ring-opening reactions and the influence of substituents on reaction pathways. The introduction of a sulfonyl group at the C7 position, the bridgehead carbon of the cyclopropane ring, provides a means to investigate the electronic and steric effects on the stability and reactivity of this bicyclic system.
While direct synthesis of this compound is not extensively documented in readily available literature, synthetic strategies can be inferred from the preparation of analogous sulfonylated derivatives and related halogenated precursors. These syntheses are crucial for accessing compounds that serve as probes for mechanistic investigations.
One common approach to functionalize the C7 position is through carbene or carbenoid addition to cyclohexene. For instance, the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane is achieved by the reaction of cyclohexene with chloroform in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst. oc-praktikum.de This reaction proceeds via the generation of dichlorocarbene (:CCl2), which then undergoes a cycloaddition reaction with the double bond of cyclohexene.
A plausible pathway to this compound could involve the preparation of a 7-lithio or 7-grignard derivative of bicyclo[4.1.0]heptane, followed by quenching with sulfuryl chloride (SO2Cl2). However, the stability of such an organometallic intermediate at the strained C7 position would be a critical factor.
More commonly reported is the synthesis of aryl and alkyl sulfonyl derivatives of bicyclo[4.1.0]heptane. For example, cis-7-(phenylsulfonyl)bicyclo[4.1.0]heptane can be synthesized through the addition of phenylsulfonyl chloride to bicyclo[4.1.0]heptene. lookchem.com The stereochemistry of the resulting product is of significant interest in mechanistic studies. The sulfonyl group, being a good leaving group and capable of stabilizing adjacent carbanions, makes these derivatives suitable for studying elimination and substitution reactions.
The synthesis of various functionalized bicyclo[4.1.0]heptane derivatives often serves as a platform for exploring their chemical transformations and the underlying reaction mechanisms. The Corey-Chaykovsky reaction of masked o-benzoquinones represents a method to generate functionalized bicyclo[4.1.0]heptane systems. researchgate.netresearchgate.net These products can then be subjected to various transformations, including ring-opening reactions, to study the influence of substituents on the reaction course. researchgate.netresearchgate.net
Mechanistic elucidation often involves studying the solvolysis and rearrangement reactions of these sulfonylated bicyclic compounds. The strain energy of the cyclopropane ring plays a significant role in these transformations. Acid-catalyzed ring-opening reactions of tricyclo[4.1.0.0(2,7)]heptane systems have been investigated, providing insights into the behavior of the bicyclo[4.1.0]heptane core under acidic conditions. asianpubs.org The presence of a phenylsulfonyl group can influence the regioselectivity and stereoselectivity of such ring-opening reactions. researchgate.net
The photochemical reactions of bicyclo[4.1.0]heptane derivatives have also been a subject of mechanistic study, revealing complex rearrangements and the formation of various products. researchgate.netresearchgate.net The introduction of a sulfonyl group would be expected to influence the photochemistry of the bicyclic system.
Below is a table summarizing the synthesis of some key bicyclo[4.1.0]heptane derivatives that are relevant for mechanistic studies.
| Precursor | Reagents | Product | Reaction Type |
| Cyclohexene | CHCl3, NaOH, tri-n-propylamine | 7,7-Dichlorobicyclo[4.1.0]heptane | Dichlorocarbene addition |
| Bicyclo[4.1.0]heptene | Phenylsulfonyl chloride | cis-7-(Phenylsulfonyl)bicyclo[4.1.0]heptane | Addition |
| Masked o-benzoquinones | Sulfur ylides | Functionalized bicyclo[4.1.0]heptenones | Corey-Chaykovsky reaction |
The study of these and related sulfonylated bicyclo[4.1.0]heptane derivatives provides valuable data for understanding the interplay of strain, electronics, and stereochemistry in chemical reactions.
Reactivity and Mechanistic Investigations of Bicyclo 4.1.0 Heptane 7 Sulfonyl Chloride
Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive functional group, and in the context of the bicyclo[4.1.0]heptane framework, it undergoes a variety of transformations. These reactions are pivotal for the synthesis of diverse sulfonamide and sulfonate ester derivatives.
Nucleophilic Substitution Reactions
The electrophilic sulfur atom in bicyclo[4.1.0]heptane-7-sulfonyl chloride is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. This classic nucleophilic substitution is a cornerstone of its chemistry.
The reaction of this compound with primary and secondary amines is a common method for the synthesis of sulfonamides. nih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. nih.gov The general procedure involves adding the sulfonyl chloride to a solution of the amine and a base, such as powdered potassium hydroxide (B78521), in a suitable solvent like dichloromethane. nih.gov
A diverse range of amines can be used in this reaction, leading to a wide array of sulfonamide derivatives. The choice of amine can significantly influence the properties of the resulting sulfonamide.
Table 1: Examples of Sulfonamide Formation
| Amine Nucleophile | Resulting Sulfonamide |
| Primary Amine | N-substituted-bicyclo[4.1.0]heptane-7-sulfonamide |
| Secondary Amine | N,N-disubstituted-bicyclo[4.1.0]heptane-7-sulfonamide |
| Aniline Derivatives | N-aryl-bicyclo[4.1.0]heptane-7-sulfonamide |
| Heterocyclic Amines | N-heterocyclyl-bicyclo[4.1.0]heptane-7-sulfonamide |
This methodology has been utilized in the synthesis of chiral sulfonamides with potential biological activity. nih.gov
In addition to amines, other nucleophiles such as alcohols and thiols can react with this compound to form sulfonate esters and sulfonothioates, respectively. The synthesis of sulfonate esters typically involves the reaction of the sulfonyl chloride with an alcohol in the presence of a base. These reactions are valuable for introducing the bicyclo[4.1.0]heptane-7-sulfonyl group into various molecules.
The synthesis of sulfonothioates can be achieved by reacting the sulfonyl chloride with a thiol. These compounds are of interest in medicinal chemistry and materials science.
The bicyclo[4.1.0]heptane framework imposes significant steric and electronic constraints on the reactivity of the sulfonyl chloride group. The fused cyclopropane (B1198618) ring introduces ring strain and influences the geometry of the molecule. researchwithrutgers.com
Steric Effects: The bulky bicyclic structure can hinder the approach of large nucleophiles to the electrophilic sulfur atom. This steric hindrance can lead to slower reaction rates compared to less hindered sulfonyl chlorides. Furthermore, the stereochemistry of the bicyclic system can influence the facial selectivity of the nucleophilic attack.
Electronic Effects: The electronic properties of the bicyclic framework can also modulate the reactivity of the sulfonyl chloride. The carbon-carbon bonds of the cyclopropane ring have a higher p-character than typical alkanes, which can influence the electron density at the sulfonyl group. While specific studies on the electronic effects of the bicyclo[4.1.0]heptane group are limited, it is known that substituents on bicyclic systems can exert significant electronic influences. ucl.ac.uk
Reactions as Sources of Reactive Intermediates
Beyond direct nucleophilic substitution, this compound can serve as a precursor to reactive intermediates.
In the presence of a non-nucleophilic base, such as triethylamine (B128534), this compound can undergo elimination of hydrogen chloride to generate a highly reactive intermediate known as a sulfene (B1252967). Sulfenes are short-lived species that are not isolated but can be trapped in situ.
These sulfenes are potent dienophiles and can participate in cycloaddition reactions with dienes, such as 1-azadienes, to form six-membered heterocyclic rings. scirp.org This [4+2] cycloaddition is a powerful tool for the synthesis of complex heterocyclic scaffolds. scirp.org
Table 2: Example of a Sulfene Cycloaddition Reaction
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | 1-Azadiene | Triethylamine | Thiazine-dioxide derivative |
The regioselectivity of these cycloaddition reactions is an important aspect, often leading to the formation of a single major product. scirp.org
Exploration of Sulfonyl Radicals in Inter- and Intramolecular C-C Bond Forming Reactions
The generation of sulfonyl radicals from sulfonyl chlorides, such as this compound, opens avenues for various carbon-carbon bond-forming reactions. These transformations are often initiated by photoredox catalysis, where visible light mediates a single-electron transfer (SET) to the sulfonyl chloride. mdpi.commanchester.ac.uk This process typically involves the formation of a radical anion, which then fragments by releasing a chloride anion to yield the corresponding sulfonyl radical.
While literature specifically detailing the C-C bond-forming reactions of the Bicyclo[4.1.0]heptane-7-sulfonyl radical is limited, the general reactivity of sulfonyl radicals is well-established and can be extrapolated. researchgate.net Upon formation, the Bicyclo[4.1.0]heptane-7-sulfonyl radical can engage in several reaction pathways. One possibility is the extrusion of sulfur dioxide to generate a bicyclo[4.1.0]heptan-7-yl radical. This alkyl radical can then participate in intermolecular or intramolecular C-C bond formation. mdpi.com The stability of the resulting alkyl radical is a crucial factor in determining the reaction's feasibility. However, the destabilization of the resulting cyclopropyl (B3062369) radical may hinder this pathway in some cases. researchgate.net
In the context of intermolecular reactions , the generated bicyclo[4.1.0]heptan-7-yl radical could be trapped by electron-deficient olefins in a Giese-type addition to form a new C-C bond. This strategy is widely used for the alkylation of various substrates. researchgate.net
For intramolecular reactions , if the Bicyclo[4.1.0]heptane core were appended with an appropriately positioned unsaturated moiety, the generated radical could undergo cyclization, leading to the formation of more complex polycyclic systems. Radical-triggered tandem cyclizations of related 1,6-enynes have been shown to produce strained polycyclic diones. researchgate.net
The generation of sulfonyl radicals is a flexible strategy, and their application in alkylation processes is an area of active research. researchgate.net The use of visible-light-mediated desulfonylation of sulfonyl chlorides provides a mild and efficient method for generating alkyl radicals for C-C bond formation. mdpi.com
Oxidation and Reduction Processes of the Sulfonyl Chloride Group
The sulfonyl chloride functional group in this compound is at a high oxidation state of sulfur (+6). Consequently, further oxidation of the sulfur atom is not a common reaction pathway.
Conversely, the reduction of the sulfonyl chloride group can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride, would likely reduce the sulfonyl chloride to the corresponding thiol, Bicyclo[4.1.0]heptane-7-thiol. Milder reducing agents, like sodium sulfite (B76179) or stannous chloride, can selectively reduce the sulfonyl chloride to the corresponding sulfinic acid or its salt.
While specific studies on the reduction of this compound are not prevalent in the reviewed literature, the reduction of a similar bicyclo[4.1.0]heptan-3-ol derivative using sodium borohydride (B1222165) has been reported, indicating that the bicyclic system is compatible with certain reducing conditions. thieme-connect.de The reduction of sulfonyl chlorides is a fundamental transformation in organic synthesis, providing access to a range of organosulfur compounds.
Ring-Opening Reactions of the Cyclopropane Ring
The bicyclo[4.1.0]heptane framework is characterized by a strained cyclopropane ring fused to a six-membered ring. This inherent ring strain of approximately 40 kcal/mol provides a thermodynamic driving force for a variety of ring-opening reactions. researchgate.netnih.gov The reactivity of the cyclopropane ring in this compound is significantly influenced by the strongly electron-withdrawing sulfonyl chloride group attached at the 7-position. This substitution polarizes the adjacent C-C bonds of the cyclopropane ring, making it susceptible to cleavage by various reagents and conditions.
Acid-Catalyzed Ring Opening and Isomerization Pathways
Acid-catalyzed ring-opening of cyclopropanes, particularly donor-acceptor cyclopropanes, is a well-documented process. rsc.org In the case of this compound, a strong Brønsted or Lewis acid can facilitate the cleavage of the cyclopropane ring. The reaction is initiated by protonation or coordination of the Lewis acid to one of the oxygen atoms of the sulfonyl group. This enhances the electron-withdrawing nature of the substituent, further weakening the adjacent cyclopropane bonds.
The ring-opening is proposed to proceed via the formation of a carbocationic intermediate. uni-regensburg.destackexchange.com Cleavage of one of the C1-C7 or C6-C7 bonds would lead to a stabilized carbocation, which can then be trapped by a nucleophile or undergo rearrangement. Studies on the acid-catalyzed ring-opening of the related tricyclo[4.1.0.0²,⁷]heptane system have shown the formation of norcarane (B1199111) and homoallylic structures. asianpubs.org For this compound, potential products could include cycloheptene (B1346976) derivatives or functionalized cyclohexanes, depending on the site of bond cleavage and subsequent reaction pathways. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocationic intermediates.
| Substrate Analogue | Acid Catalyst | Solvent/Nucleophile | Major Products | Reference |
| Tricyclo[4.1.0.0²,⁷]heptane | H⁺ | ROH | Norcarane and homoallyl structures | asianpubs.org |
| 2-Arylcyclopropanecarbaldehyde | Phosphoric Acid | - | Ring-opened carbocation/enol intermediate | rsc.org |
| Fused bicyclic cyclopropanes | Lewis Acid | Thiourea | Furo-, pyrano-, and pyrrololactams | uni-regensburg.de |
Transition Metal-Catalyzed Ring Opening (e.g., Pd(0)-catalyzed, Gold-catalyzed)
Transition metals, particularly palladium and gold, are effective catalysts for the ring-opening of strained cyclopropane rings. acs.orgacs.org
Palladium(0)-catalyzed reactions typically proceed via oxidative addition of the Pd(0) catalyst into one of the strained C-C bonds of the cyclopropane ring, forming a palladacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or β-hydride elimination, to yield a variety of ring-opened products. The intramolecular coupling of related 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, catalyzed by Pd(PPh₃)₄, results in the formation of bicyclo[4.1.0]hept-3-enes. acs.org
Gold(I)-catalyzed ring-opening reactions are often initiated by the coordination of the Lewis acidic gold catalyst to a π-system or a heteroatom in the substrate. For cyclopropyl systems bearing a sulfonyl group, the oxygen atoms of the sulfonyl moiety could coordinate to the gold catalyst, activating the cyclopropane ring for cleavage. Gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols have been shown to proceed with high regioselectivity, cleaving a C-C single bond in the cyclopropane to afford isoxazolidine (B1194047) derivatives. nih.gov Similarly, gold-catalyzed ring expansions of 1-alkynylcyclopropanols yield alkylidenecycloalkanones. organic-chemistry.org These examples highlight the potential for gold catalysis to effect regioselective ring-opening and rearrangement of the bicyclo[4.1.0]heptane system.
| Catalyst | Substrate Type | Reaction Type | Product Type | Reference |
| Pd(PPh₃)₄ | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | Intramolecular Coupling-Cyclization | Bicyclo[4.1.0]hept-3-enes | acs.org |
| Gold(I) | Sulfonamide-substituted cyclopropylcarbinols | Intramolecular Hydroamination/Ring-Opening | Isoxazolidine derivatives | nih.gov |
| Gold(I) | 1-Alkynylcyclopropanols | Ring Expansion | Alkylidenecycloalkanones | organic-chemistry.org |
| AuCl/AgOTf | Cyclopropyl methanols with sulfonamides | Tandem Amination/Ring Expansion | Pyrrolidines | researchgate.net |
Nucleophile-Induced Ring Opening and Regioselective Cleavage
The electron-withdrawing sulfonyl chloride group at the 7-position of this compound activates the cyclopropane ring towards nucleophilic attack. This is characteristic of donor-acceptor cyclopropanes, which undergo ring-opening upon reaction with a variety of nucleophiles.
The nucleophilic attack can occur at either the C7 carbon, leading to substitution of the sulfonyl chloride group, or at one of the bridgehead carbons (C1 or C6), resulting in the cleavage of the C1-C7 or C6-C7 bond. The regioselectivity of the cleavage is influenced by both steric and electronic factors. The nucleophile will preferentially attack the carbon atom that can best stabilize the resulting negative charge in the transition state. The reaction of 2,2-dialkoxycyclopropane-1-carboxylates with nitrosyl chloride, for instance, proceeds with regioselective ring-opening at the C1-C2 bond. researchgate.net In the bicyclo[4.1.0]heptane system, attack at C1 or C6 would be followed by cleavage of the cyclopropane ring to relieve ring strain, leading to a functionalized cyclohexane (B81311) derivative. The stereochemistry of the starting material often dictates the stereochemical outcome of the product.
Thermal and Photochemical Ring-Opening Pathways of Cyclopropyl Sulfonyl Systems
Thermal ring-opening of cyclopropanes typically requires high temperatures unless the system is significantly strained or substituted with groups that can stabilize the transition state. The thermal ring-opening of the parent cyclopropyl radical to the allyl radical is a known process. researcher.life For this compound, homolytic cleavage of the C-S bond could generate a cyclopropyl radical, which could then undergo ring-opening. The activation energy for the ring-opening of bicyclo[4.1.0]hept-7-ylidene to 1,2-cycloheptadiene has been calculated to be unusually high, suggesting that other reaction pathways like intramolecular C-H insertion might be favored. acs.org
Photochemical reactions offer a milder alternative for initiating ring-opening. The photochemistry of arylcycloalkylsulfonium salts has been investigated, revealing that C-S bond cleavage can occur from the excited state, leading to ring-opened products. rsc.org Similarly, direct irradiation of this compound or its derivatives, potentially in the presence of a photosensitizer, could lead to the formation of radical cations. Strained cyclopropanes are known to undergo facile photosensitized ring-opening via their corresponding radical cations. acs.org This intermediate could then undergo C-C bond cleavage to relieve ring strain, leading to a variety of ring-opened products. The specific outcome would depend on the reaction conditions and the fate of the resulting radical or ionic intermediates.
Influence of the Sulfonyl Chloride Group on Cyclopropane Ring Stability and Regioselectivity of Cleavage
The bicyclo[4.1.0]heptane, or norcarane, framework is defined by a cyclohexane ring fused to a cyclopropane ring. The inherent reactivity of this system is significantly influenced by the considerable ring strain of the three-membered ring. evitachem.com The introduction of a sulfonyl chloride (-SO₂Cl) group at the C-7 position, the carbon atom unique to the cyclopropane ring, profoundly impacts the molecule's electronic properties and, consequently, the stability and cleavage patterns of the cyclopropane moiety.
The sulfonyl chloride group is a potent electron-withdrawing group, which decreases the electron density within the cyclopropane ring. This electronic perturbation can destabilize the strained ring, making it more susceptible to cleavage under various reaction conditions compared to the unsubstituted parent hydrocarbon.
The cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane derivatives can proceed through two primary pathways: cleavage of the internal C1-C6 bond or cleavage of the external C1-C7 or C6-C7 bonds. The regioselectivity of this cleavage is dictated by the nature of the substituents and the reaction mechanism (e.g., acid-catalyzed, radical, or metal-mediated). For instance, in acid-catalyzed reactions of the parent bicyclo[4.1.0]heptane, bond fission occurs predominantly at the external C-C bonds. researchgate.net
In the case of this compound, the sulfonyl chloride group is expected to exert significant control over the regioselectivity of ring-opening. Under conditions that favor the formation of a carbocation, such as in the presence of a Lewis acid, cleavage would likely be directed by the electronic influence of the substituent. The electron-withdrawing nature of the -SO₂Cl group would destabilize a positive charge at the adjacent C-7 position. This could favor cleavage of the C1-C6 bond to form a more stable carbocation within the six-membered ring, which can then be trapped by a nucleophile. Conversely, in nucleophilic or radical-mediated ring-opening reactions, the specific pathway would be influenced by different steric and electronic factors, potentially leading to cleavage of the external C1-C7 or C6-C7 bonds.
| Reaction Condition/Substituent | Predominant Cleavage Pathway | Resulting Products | Reference |
|---|---|---|---|
| Acid (HCl, H₂SO₄) on unsubstituted bicyclo[4.1.0]heptane | External bond cleavage (C1-C7/C6-C7) | Mixtures of six- and seven-membered ring olefins and chlorides | researchgate.netresearchwithrutgers.com |
| Silver-mediated (Wagner-Meerwein shift) on 1,1-dihalocyclopropanes | External bond cleavage followed by rearrangement | Ring-expanded unsaturated cycloheptenones | thieme-connect.de |
| Radical addition to 1-sulfonyl-substituted tricyclo[4.1.0.02,7]heptanes | Cleavage of central bicyclobutane bond (C1-C7) | Functionalized bicyclo[3.1.1]heptane derivatives | researchgate.net |
| Hypothesized for this compound (Lewis Acid) | Internal bond cleavage (C1-C6) | Functionalized cyclohexene (B86901) or cycloheptane (B1346806) derivatives | N/A |
Intramolecular Reactions and Rearrangements Involving Both Functionalities
Skeletal Rearrangements of Bicyclo[4.1.0]heptane Systems Promoted by the Sulfonyl Chloride
The strained bicyclo[4.1.0]heptane skeleton is prone to skeletal rearrangements, which are typically driven by the release of ring strain to form more stable carbocyclic systems. These transformations, which can proceed through ionic, radical, or concerted mechanisms, are a hallmark of the chemistry of carane-series monoterpenoids and their derivatives. rsc.org The presence of a sulfonyl chloride group at C-7 can act as a trigger or directing group for such rearrangements.
One common rearrangement pathway for bicyclo[4.1.0]heptane derivatives is ring expansion to afford seven-membered cycloheptane structures. thieme-connect.de The sulfonyl chloride group can facilitate this transformation in several ways. Under Lewis acidic conditions, coordination to one of the sulfonyl oxygens can enhance the leaving group ability of the entire moiety, potentially leading to the formation of a C-7 carbocation. This highly unstable intermediate would be expected to undergo an immediate Wagner-Meerwein type rearrangement, involving the migration of one of the adjacent C-C bonds (e.g., C1-C6) to the electron-deficient center, resulting in a ring-expanded carbocation that is subsequently trapped.
Alternatively, the sulfonyl chloride group could be converted into a better leaving group, such as a sulfonate ester, which could then depart to initiate a rearrangement. Although specific examples involving this compound are not extensively detailed in the literature, the principles of carbocation chemistry strongly suggest its potential to promote these skeletal reorganizations.
Intramolecular Cyclization Reactions
The dual functionality of this compound, comprising the strained bicyclic core and the highly reactive sulfonyl chloride group, allows for the potential of intramolecular cyclization reactions. If the molecule possesses an additional nucleophilic center, such as a hydroxyl or amino group attached to the six-membered ring via a side chain, an intramolecular reaction with the sulfonyl chloride can occur. This would lead to the formation of a new heterocyclic ring fused to the bicyclo[4.1.0]heptane framework, such as a sultone (cyclic sulfonic acid ester) or a sultam (cyclic sulfonamide).
While the primary literature does not extensively cover such reactions for this specific compound, analogous transformations are well-established. For example, intramolecular cyclizations involving sulfonyl groups on bicyclo[4.1.0]heptane systems have been reported, such as the conversion of an aziridine-containing tosylate derivative into a bridged thietane (B1214591). beilstein-journals.org This demonstrates the feasibility of using the bicyclic framework as a scaffold for constructing more complex, polycyclic heterocyclic systems through intramolecular reactions involving a sulfonyl group. A reaction could also be envisioned where a ring-opening of the cyclopropane generates a nucleophilic or radical center that is subsequently trapped by the sulfonyl chloride group.
Investigation of Domino and Cascade Processes Facilitated by the Unique Architecture
Domino, or cascade, reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. beilstein-journals.orgrsc.org The unique architecture of this compound, which combines high ring strain with a reactive functional group, makes it an ideal candidate for initiating such processes.
A potential domino sequence could be triggered by the selective opening of the strained cyclopropane ring. This initial step would generate a reactive intermediate—be it a carbocation, a radical, or an organometallic species—which could then participate in a series of subsequent intramolecular transformations. The sulfonyl chloride group could play a crucial role in this cascade. For instance, the intermediate formed from the ring-opening could be trapped by an external reagent, with the resulting product undergoing a subsequent cyclization involving the sulfonyl chloride.
Alternatively, the sulfonyl chloride itself could be part of the cascading sequence. For example, a radical-initiated ring-opening could be followed by an intramolecular radical addition to a suitably positioned double bond, with the sequence terminating in a reaction involving the sulfonyl chloride group. Such processes, leveraging the inherent reactivity of both the strained ring and the functional group, could provide a concise pathway to complex polycyclic structures. acs.org
Mechanistic Studies of Key Transformations
Elucidation of Reaction Intermediates and Transition States
Understanding the mechanisms of the key transformations of this compound requires the characterization of the transient species involved, namely reaction intermediates and transition states. While direct observation of these species is often challenging, their existence and structure can be inferred from product distributions, stereochemical outcomes, and computational studies.
Reaction Intermediates: The reactions of this compound are likely to proceed through several types of intermediates depending on the conditions:
Carbocations: In acid-catalyzed or Lewis acid-promoted reactions, heterolytic cleavage of a C-C bond in the cyclopropane ring is expected to generate carbocationic intermediates. The stability and subsequent reaction pathway of these carbocations (e.g., rearrangement vs. trapping) would be influenced by the electron-withdrawing sulfonyl chloride group. Wagner-Meerwein rearrangements, common in strained bicyclic systems, proceed through such intermediates.
Radicals: Under photolytic or radical-initiator conditions, homolytic cleavage of the cyclopropane ring can occur, leading to diradical or monoradical intermediates. These species can undergo intramolecular cyclizations or react with trapping agents.
Sulfenes (R₂C=SO₂): Under basic conditions, elimination of HCl from the sulfonyl chloride group could potentially generate a highly reactive sulfene intermediate, which could then undergo cycloaddition or other reactions.
Transition States: The nature of the transition states governs the kinetics and stereoselectivity of the reactions. For the ring-opening of bicyclo[4.1.0]heptane with HCl, a quasiheterolytic six-membered cyclic transition state has been proposed to explain the formation of olefinic products. researchwithrutgers.com A similar concerted pathway may be operative for this compound under certain conditions. The stereochemistry of products formed from ring-opening often provides insight into the transition state geometry. For example, the predominant formation of trans-2-methylcyclohexyl acetate (B1210297) from the reaction of bicyclo[4.1.0]heptane with acetic acid suggests a specific stereochemical approach of the nucleophile in the transition state. researchgate.net Elucidating the transition states for skeletal rearrangements would likely involve complex computational modeling to map the potential energy surface connecting the reactant to the rearranged product via the carbocation intermediate.
| Intermediate | Generating Condition | Potential Subsequent Reaction |
|---|---|---|
| Cyclohexenyl/Cycloheptyl Carbocation | Lewis Acid / Protic Acid | Nucleophilic trapping, Skeletal rearrangement (e.g., Wagner-Meerwein) |
| Cyclohexyl/Cycloheptyl Radical | Radical Initiator (e.g., AIBN), Light | Intramolecular cyclization, Hydrogen abstraction, Radical trapping |
| Sulfene | Non-nucleophilic Base (e.g., Triethylamine) | [2+2] Cycloaddition, Trapping by nucleophiles |
Kinetic and Thermodynamic Parameters of Reactions
The study of kinetic and thermodynamic parameters provides crucial insights into the reaction mechanisms of this compound. While specific experimental data for this particular compound is not extensively available in the public domain, analysis of analogous sulfonyl chlorides allows for a detailed theoretical discussion of its expected behavior. The reactivity of sulfonyl chlorides is generally characterized by nucleophilic substitution at the sulfur atom, which can proceed through different mechanistic pathways depending on the substrate, nucleophile, solvent, and temperature.
The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as the nucleophile, is a well-studied process that provides a framework for understanding the kinetic and thermodynamic properties of these compounds. For most sulfonyl chlorides, the mechanism of solvolysis is considered to be bimolecular (Sₙ2). nih.govbeilstein-journals.org This is supported by the consistently negative entropies of activation observed, which indicate a more ordered transition state compared to the reactants, as would be expected for a process involving the association of two molecules. nih.gov
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are key parameters derived from the temperature dependence of the reaction rate. For the hydrolysis of sulfonyl chlorides, these values provide evidence for the degree of bond making and bond breaking in the transition state. For instance, studies on the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride have shown that while the heat capacity of activation (ΔCp‡) is similar, the entropy of activation differs, suggesting variations in the probability of bond formation rather than significant differences in solvent reorganization. researchgate.netcdnsciencepub.com
Table 1: Illustrative Kinetic and Thermodynamic Parameters for the Solvolysis of Analogous Sulfonyl Chlorides
| Sulfonyl Chloride | Solvent | Temp (°C) | k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Benzenesulfonyl chloride | Water | 25 | 2.43 x 10⁻⁴ | 18.2 | -13.3 |
| p-Nitrobenzenesulfonyl chloride | Water | 25 | 7.33 x 10⁻⁴ | 17.1 | -14.9 |
| Methanesulfonyl chloride | Water | 20 | - | - | -8.32 |
The free energy of activation (ΔG‡) for these reactions is influenced by both the enthalpic and entropic contributions. A linear relationship between ΔH‡ and ΔS‡, known as the isokinetic relationship, can indicate a common reaction mechanism across a series of related compounds. allresearchjournal.com The solvent plays a critical role in the solvolysis of sulfonyl chlorides, with polar solvents generally facilitating the reaction by stabilizing the developing charges in the transition state. allresearchjournal.com Computational studies, often employing density functional theory (DFT), can further elucidate the reaction mechanism by modeling the transition state structures and calculating the activation barriers. nih.govdntb.gov.uamdpi.com These theoretical approaches can help to distinguish between associative (Sₙ2-like) and dissociative (Sₙ1-like) mechanisms.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The selectivity and efficiency of reactions involving this compound can be significantly influenced by the choice of catalysts and reagents. The electrophilic nature of the sulfonyl chloride group makes it susceptible to nucleophilic attack, and catalysts can enhance this reactivity, while specific reagents can direct the reaction towards a desired product.
Lewis Acid Catalysis:
Lewis acids are commonly employed to activate sulfonyl chlorides towards nucleophilic substitution. By coordinating to one of the oxygen atoms of the sulfonyl group, a Lewis acid increases the electrophilicity of the sulfur atom, making it more susceptible to attack by even weak nucleophiles. ucl.ac.uk This strategy is particularly useful in the synthesis of sulfonamides, where the reaction between a sulfonyl chloride and an amine can be sluggish. thieme-connect.com
Common Lewis acids used for this purpose include salts of metals like zinc, titanium, and aluminum. For example, the use of ZnCl₂, TiCl(Oi-Pr)₃, or TiCl₂(Oi-Pr)₂ has been explored in reactions involving sulfonyl chlorides. ucl.ac.uk The choice of Lewis acid can be critical, as its strength and steric bulk can influence the reaction rate and selectivity. For instance, in the synthesis of aryl sulfinyl chlorides from arenes and thionyl chloride, bismuth(III) salts such as BiCl₃ and Bi(OTf)₃ have been shown to be effective catalysts. researchgate.net
Table 2: Examples of Catalysts and Reagents in Reactions of Analogous Sulfonyl Chlorides
| Reaction Type | Catalyst/Reagent | Function |
| Sulfonamide Synthesis | Lewis Acids (e.g., ZnCl₂, Bi(OTf)₃) | Activation of the sulfonyl chloride |
| Reduction to Sulfinamide | Triphenylphosphine (B44618) | Reducing agent |
| C-Sulfonylation | DMAP (4-Dimethylaminopyridine) | Catalyst for sulfonylation of picolines |
Note: This table provides examples of catalysts and reagents used in reactions of analogous sulfonyl chlorides to illustrate their potential roles in the reactions of this compound.
Reagent-Mediated Transformations:
The choice of reagent is paramount in determining the outcome of a reaction. For example, the reduction of a sulfonyl chloride to a sulfinamide can be achieved using a reducing agent like triphenylphosphine. nih.gov In this case, the phosphine (B1218219) acts as both a reductant and a scavenger for the chlorine atom.
The selectivity of a reaction can also be controlled by the nature of the nucleophile and the reaction conditions. In the case of this compound, the presence of the strained bicyclic ring system may offer opportunities for regioselective and stereoselective reactions. For instance, nucleophilic attack could potentially lead to ring-opening of the cyclopropane ring under certain conditions, and the choice of reagent and catalyst would be crucial in controlling this pathway versus simple substitution at the sulfonyl group.
Furthermore, in reactions such as the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a base like triethylamine has been shown to be effective. nih.gov This highlights how a combination of a catalyst and a stoichiometric reagent can facilitate a specific transformation. The interplay between the substrate's inherent reactivity, the nature of the catalyst, and the properties of the reagents ultimately dictates the efficiency and selectivity of the chemical transformation.
Derivatization and Functionalization Strategies of Bicyclo 4.1.0 Heptane 7 Sulfonyl Chloride
Formation of Sulfonamide Derivatives
The reaction of bicyclo[4.1.0]heptane-7-sulfonyl chloride with amine nucleophiles is a cornerstone of its derivatization, yielding a variety of sulfonamides. This transformation is typically robust and proceeds under standard conditions, often involving the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
The versatility of the sulfonylation reaction allows for the use of a wide array of amine nucleophiles, leading to structurally diverse sulfonamide products. The nature of the amine—whether it is primary, secondary, or part of a heterocyclic system—directly influences the structure and properties of the resulting sulfonamide.
Primary Amines: Reaction with primary amines (R-NH₂) results in the formation of N-substituted sulfonamides. These compounds retain an acidic proton on the nitrogen atom.
Secondary Amines: Secondary amines (R₂NH) react to form N,N-disubstituted sulfonamides. These products lack an acidic proton on the nitrogen, which can affect their chemical and physical properties, such as solubility and crystal packing.
Heterocyclic Amines: Cyclic amines, including saturated heterocycles like piperidine (B6355638) and morpholine, or aromatic heterocycles like pyrrole (B145914) (after deprotonation), can also serve as effective nucleophiles, leading to the incorporation of the bicyclo[4.1.0]heptane-7-sulfonyl moiety into a heterocyclic framework.
The general reaction for the formation of these sulfonamides can be summarized as follows:
Bicyclo[4.1.0]heptane-7-SO₂Cl + R₂NH → Bicyclo[4.1.0]heptane-7-SO₂NR₂ + HCl
Table 1: Examples of Sulfonamide Derivatives from Various Amine Nucleophiles This table is illustrative, based on the general reactivity of sulfonyl chlorides.
| Amine Nucleophile | Type | Product Name |
|---|---|---|
| Aniline | Primary (Aromatic) | N-phenylbicyclo[4.1.0]heptane-7-sulfonamide |
| Diethylamine | Secondary (Aliphatic) | N,N-diethylbicyclo[4.1.0]heptane-7-sulfonamide |
| Morpholine | Secondary (Heterocyclic) | 4-(bicyclo[4.1.0]heptane-7-sulfonyl)morpholine |
| Benzylamine | Primary (Aliphatic) | N-benzylbicyclo[4.1.0]heptane-7-sulfonamide |
The bicyclo[4.1.0]heptane framework possesses inherent stereochemistry. The fusion of the cyclopropane (B1198618) ring to the cyclohexane (B81311) ring can result in cis or trans isomers, with the cis isomer being significantly more stable due to reduced ring strain. quora.com The formation of sulfonamides from this compound is a stereospecific process. The reaction occurs at the sulfur center of the sulfonyl chloride group and does not involve the chiral carbon atoms of the bicyclic ring system.
Consequently, the stereochemical configuration of the starting bicyclo[4.1.0]heptane framework is retained in the final sulfonamide product. If the starting sulfonyl chloride is an enantiomerically pure or enriched cis-isomer, the resulting sulfonamide will also be the corresponding cis-isomer with the same enantiomeric purity. This retention of stereochemistry is a critical feature for applications in asymmetric synthesis and the development of chiral pharmaceuticals.
Synthesis of Sulfonate Esters and Related Sulfonyl Compounds
Beyond sulfonamides, this compound is a precursor for other important sulfur-containing functional groups, most notably sulfonate esters.
In a reaction analogous to sulfonamide formation, this compound reacts with alcohols and phenols to produce sulfonate esters. This reaction, often referred to as sulfonylation, is typically carried out in the presence of a non-nucleophilic base like pyridine, which both catalyzes the reaction and scavenges the HCl produced. researchtrends.netorganic-chemistry.org
The reaction mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. youtube.com
Bicyclo[4.1.0]heptane-7-SO₂Cl + R-OH → Bicyclo[4.1.0]heptane-7-SO₂OR + HCl
Table 2: Examples of Sulfonate Esters from Alcohols and Phenols This table is illustrative, based on the general reactivity of sulfonyl chlorides.
| Nucleophile | Type | Product Name |
|---|---|---|
| Methanol | Alcohol | Methyl bicyclo[4.1.0]heptane-7-sulfonate |
| Phenol | Phenol | Phenyl bicyclo[4.1.0]heptane-7-sulfonate |
| Isopropanol | Alcohol | Isopropyl bicyclo[4.1.0]heptane-7-sulfonate |
| 4-Nitrophenol | Phenol | 4-Nitrophenyl bicyclo[4.1.0]heptane-7-sulfonate |
Sulfonylhydrazides are another class of derivatives accessible from this compound. These compounds are synthesized by reacting the sulfonyl chloride with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine. google.comresearchgate.net The reaction typically uses an excess of hydrazine to ensure monosulfonylation and to act as the base to neutralize HCl. researchgate.net
The resulting bicyclo[4.1.0]heptane-7-sulfonylhydrazide is a versatile intermediate in its own right, finding use in the synthesis of other heterocyclic compounds and as a precursor for generating diazo compounds in reactions like the Bamford-Stevens reaction. dokumen.pub The general synthesis is straightforward and expands the synthetic utility of the parent sulfonyl chloride. nih.govnih.govmdpi.com
Modification of the Bicyclo[4.1.0]heptane Framework
The bicyclo[4.1.0]heptane skeleton, containing a strained cyclopropane ring, is itself susceptible to chemical modification, offering a pathway to derivatives with significantly altered core structures. ontosight.ai These reactions are distinct from the chemistry of the sulfonyl group and can be performed on the sulfonyl chloride itself or, more commonly, on a more stable derivative like a sulfonamide or sulfonate ester.
Key transformations of the bicyclic framework include:
Ring-Opening of the Cyclopropane: The strained three-membered ring can be opened under various conditions. For instance, treatment with hydrogen halides can lead to the cleavage of one of the cyclopropane C-C bonds, resulting in a functionalized cycloheptane (B1346806) derivative. acs.org Radical reactions can also induce ring-opening or substitution at the bicyclic core. acs.org
Functionalization of the Cyclohexane Ring: The six-membered ring can undergo reactions typical of cycloalkanes, although the presence of the fused cyclopropane can influence reactivity and stereoselectivity. researchgate.net For example, derivatives of bicyclo[4.1.0]heptane can be synthesized with ketone groups on the six-membered ring, which then serve as handles for further functionalization. ontosight.ai
Cycloaddition Reactions: The bicyclo[4.1.0]heptane system can be constructed or modified through cycloaddition reactions, highlighting its role as a building block in creating complex polycyclic structures. chemrxiv.orgrsc.org
These strategies allow for profound structural diversification, enabling the synthesis of complex molecules for applications in medicinal chemistry and materials science. nih.gov
Functionalization of the Cyclohexane Ring Moiety
The cyclohexane portion of this compound offers several sites for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. These transformations can be achieved while preserving the core bicyclic structure.
One common strategy involves the introduction of functional groups through radical reactions. For instance, allylic oxidation can introduce hydroxyl or carbonyl groups at positions alpha to any potential double bonds within the cyclohexane ring or on substituents attached to it. Furthermore, free-radical halogenation can selectively introduce halogen atoms, which can then serve as handles for subsequent nucleophilic substitution or cross-coupling reactions.
Another approach is the use of transition metal-catalyzed C-H activation. This powerful technique allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds at previously unreactive C-H sites on the cyclohexane ring. While specific examples on this compound are not extensively documented, the principles of C-H functionalization are broadly applicable to carbocyclic frameworks.
The presence of ketone functionalities on the cyclohexane ring, as seen in derivatives like bicyclo[4.1.0]heptane-2,5-dione, opens up avenues for nucleophilic additions and rearrangements. ontosight.ai These reactions can be employed to introduce a variety of functional groups and stereocenters.
Table 1: Representative Functionalization Reactions of the Cyclohexane Moiety in Bicyclo[4.1.0]heptane Analogs
| Reaction Type | Reagents and Conditions | Product Type |
| Allylic Oxidation | SeO₂, t-BuOOH | Allylic alcohol or ketone |
| Radical Halogenation | NBS, light/heat | Allylic bromide |
| C-H Arylation | Pd(OAc)₂, Ar-I, ligand | Arylated cyclohexane |
| Nucleophilic Addition | R-MgBr, then H₃O⁺ | Tertiary alcohol |
Reactions at the Cyclopropane Moiety Post-Sulfonylation
The three-membered cyclopropane ring in this compound is characterized by significant ring strain, making it susceptible to a variety of ring-opening and expansion reactions. These transformations can lead to the formation of larger, functionalized carbocyclic and heterocyclic systems.
Ring-Opening Reactions:
Acid-catalyzed ring-opening of bicyclo[4.1.0]heptane derivatives can proceed to yield functionalized cyclohexene (B86901) or cycloheptane derivatives. asianpubs.org The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the bicyclic core and the reaction conditions. For example, treatment of 1-phenyltricyclo[4.1.0.0(2,7)]heptane with silica (B1680970) gel resulted in ring-opened products such as 1-phenylbicyclo[4.1.0]hept-2-ene and (1E,4Z)-2-phenylcyclohepta-1,4-diene. asianpubs.org
Transition metal catalysts, particularly those based on palladium, rhodium, and platinum, are also effective in promoting the ring-opening of cyclopropanes. These reactions often proceed through metallacyclobutane intermediates and can be coupled with other transformations to build molecular complexity.
Cycloaddition Reactions:
The strained C-C bonds of the cyclopropane ring can participate in formal cycloaddition reactions. For instance, visible light-induced [2+1]-cycloaddition of nucleophilic carbenes with tethered olefins can afford unique bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. scispace.com While this is a method for synthesis, the reactivity principles can be extended to the functionalization of pre-existing bicyclo[4.1.0]heptane systems. The strained ring system can also participate in [2+1] cycloadditions with carbenes to form tricyclic derivatives.
Ring Expansion Reactions:
The inherent strain of the bicyclo[4.1.0]heptane system can be harnessed to drive ring expansion reactions, leading to the formation of seven-membered rings. thieme-connect.de For example, the Buchner ring expansion reaction, which involves the cycloaddition of a carbene to an aromatic ring followed by an electrocyclic ring-opening, highlights a classic strategy for accessing seven-membered rings from six-membered precursors via a bicyclo[4.1.0]heptane intermediate. nih.gov
Table 2: Reactions Involving the Cyclopropane Moiety in Bicyclo[4.1.0]heptane Systems
| Reaction Type | Reagents and Conditions | Product Type |
| Acid-Catalyzed Ring Opening | SiO₂ or H⁺ | Functionalized cyclohexenes/cycloheptadienes |
| Transition Metal-Catalyzed Ring Opening | Pd(0) or Rh(I) catalyst | Functionalized cyclohexenes |
| [2+1] Cycloaddition | Carbene source | Tricyclic derivatives |
| Ring Expansion | Radical initiators, heat | Seven-membered ring ketones |
Incorporation into Complex Molecular Architectures through Chemoselective Transformations
The sulfonyl chloride group at the C7 position of Bicyclo[4.1.0]heptane is a highly reactive functional group that can be selectively targeted for various transformations, enabling the incorporation of the bicyclic scaffold into more complex molecules.
Nucleophilic Substitution at the Sulfonyl Group:
The chlorine atom of the sulfonyl chloride is a good leaving group, making the sulfur atom susceptible to nucleophilic attack. This allows for the straightforward synthesis of a wide range of sulfonamide and sulfonate ester derivatives. Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides, which are important pharmacophores in many drug molecules. Similarly, reaction with alcohols or phenols provides sulfonate esters.
Reduction of the Sulfonyl Chloride:
The sulfonyl chloride group can be chemoselectively reduced to a thiol. Reagents such as triphenylphosphine (B44618) in toluene (B28343) can efficiently effect this transformation. researchgate.netorganic-chemistry.org The resulting thiol can then be used in a variety of subsequent reactions, such as alkylation to form thioethers or oxidation to disulfides. Catalytic reduction using a palladium catalyst under hydrogen pressure is another method to achieve this reduction. taylorfrancis.com
Palladium-Catalyzed Cross-Coupling Reactions:
While the sulfonyl chloride itself is not a typical cross-coupling partner, it can be converted to other functional groups that are. For instance, reduction to the thiol followed by conversion to a thioether allows for certain types of cross-coupling. More directly, if a halogen is present on the cyclohexane ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the bicyclic framework. acs.orgresearchgate.net Palladium-catalyzed intramolecular coupling-cyclization reactions have also been used to synthesize bicyclo[4.1.0]heptenes. acs.org
Table 3: Chemoselective Transformations of the Sulfonyl Chloride Group and Subsequent Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Sulfonamide Formation | R₂NH, base (e.g., Et₃N) | Bicyclo[4.1.0]heptane-7-sulfonamide |
| Sulfonate Ester Formation | R-OH, base (e.g., pyridine) | Bicyclo[4.1.0]heptane-7-sulfonate |
| Reduction to Thiol | PPh₃, toluene or Pd/C, H₂ | Bicyclo[4.1.0]heptane-7-thiol |
| Suzuki Cross-Coupling (of a halo-derivative) | Ar-B(OH)₂, Pd catalyst, base | Aryl-substituted bicyclo[4.1.0]heptane |
Applications in Advanced Organic Synthesis
Role as a Building Block for Structurally Diverse Molecules
The rigid three-dimensional structure of the bicyclo[4.1.0]heptane skeleton allows for the precise spatial arrangement of functional groups, a crucial aspect in the design of molecules with specific biological or material properties. This makes Bicyclo[4.1.0]heptane-7-sulfonyl chloride and its derivatives valuable starting materials for constructing a variety of structurally diverse molecules. ontosight.ai
Precursor for Conformationally Constrained Structures
The quest for molecules with well-defined three-dimensional shapes is a central theme in medicinal chemistry and materials science. Conformationally constrained structures often exhibit enhanced binding affinity to biological targets and improved metabolic stability. The rigid bicyclo[4.1.0]heptane scaffold is an excellent starting point for creating such molecules.
The fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings significantly restricts conformational freedom, providing a rigid core upon which further complexity can be built. This inherent rigidity is advantageous for positioning substituents in a precise and predictable manner, which is critical for designing molecules that fit into specific enzyme active sites or protein binding pockets. For instance, bicyclo[3.1.0]hexane scaffolds, which are structurally related, have been shown to improve the metabolic stability of drug candidates and limit off-target effects when used as isosteres for cyclohexane. nih.govscispace.com The bicyclo[4.1.0]heptane framework offers a similar, albeit slightly larger, rigid platform for such applications.
Table 1: Examples of Rigid Bicyclic Scaffolds in Molecular Design
| Bicyclic System | Key Structural Feature | Application Area |
| Bicyclo[4.1.0]heptane | Fused cyclopropane/cyclohexane | Precursor for complex molecules |
| Bicyclo[2.2.2]octane | Bridged cyclohexane rings | Ligand and catalyst synthesis lu.se |
| Bicyclo[3.1.0]hexane | Fused cyclopropane/cyclopentane | Cyclohexane isostere in medicinal chemistry nih.govscispace.com |
| Dibenzobicyclo[3.3.1]nonane | Rigid, cleft-like structure | Chiral selectors and organocatalysts lu.se |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thietanes from related systems)
While direct examples involving this compound are not extensively documented in this specific context, its structure suggests potential pathways for the synthesis of novel sulfur-containing heterocycles. The sulfonyl chloride moiety is a versatile functional group that can participate in various cyclization reactions.
In related systems, the synthesis of thietanes (four-membered sulfur-containing rings) and other sulfur heterocycles often proceeds through intramolecular nucleophilic substitution, where a sulfur nucleophile displaces a leaving group. The sulfonyl group itself can act as an internal nucleophile under certain conditions, participating in the interception of reaction intermediates. rsc.org For example, electrophilic addition to unsaturated bicyclic sulfones can lead to intramolecular cyclization involving the sulfonyl group. rsc.org
Furthermore, the strained cyclopropane ring of the bicyclo[4.1.0]heptane system can be opened under various conditions. A plausible synthetic strategy could involve the initial conversion of the sulfonyl chloride to a different sulfur-containing group, followed by a ring-opening of the cyclopropane by an internal sulfur nucleophile to form a larger, sulfur-containing heterocyclic ring system. The development of synthetic methods for sulfur-substituted bicycloalkanes highlights the interest in incorporating sulfur into these rigid scaffolds.
Applications in Annulation and Cycloaddition Reactions
The bicyclo[4.1.0]heptane framework is an active participant in annulation and cycloaddition reactions, which are powerful methods for constructing ring systems in organic synthesis. The strain energy of the cyclopropane ring can be harnessed to drive these transformations.
Recent research has demonstrated efficient methods for constructing bicyclo[4.1.0]heptenes through base-mediated sequential [4+2]/[1+2] annulation reactions of conjugated dienes and crotonate-derived sulfur ylides. researchgate.net This approach offers high yields and stereoselectivity. researchgate.net Palladium-catalyzed intramolecular coupling-cyclization reactions have also been employed to synthesize substituted bicyclo[4.1.0]heptenes. acs.org
Furthermore, the bicyclo[4.1.0]heptane skeleton can be synthesized using cycloaddition reactions as a key step. Strategies based on Diels-Alder reactions followed by photochemical transformations allow for the preparation of norcaranes (bicyclo[4.1.0]heptanes) with well-defined stereochemistry. researchgate.net Intramolecular photochemical [2+1] cycloadditions of nucleophilic carbenes with tethered olefins represent another modern approach to generate bicyclo[4.1.0]heptane scaffolds. nih.govscispace.comchemrxiv.org These reactions highlight the versatility of cycloaddition chemistry in both forming and utilizing the bicyclo[4.1.0]heptane core. ontosight.ai
Table 2: Selected Annulation and Cycloaddition Reactions Involving the Bicyclo[4.1.0]heptane System
| Reaction Type | Reactants | Product | Key Features |
| Sequential [4+2]/[1+2] Annulation | Conjugated dienes, Sulfur ylides | Bicyclo[4.1.0]heptenes | Base-mediated, high yield and stereoselectivity researchgate.net |
| Palladium-Catalyzed Coupling-Cyclization | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl bromides | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | Diastereoselective acs.org |
| Diels-Alder / Photochemical Transformation | Dienes, Dienophiles | Norcarane (B1199111) derivatives | Controlled regio- and stereochemistry researchgate.net |
| Intramolecular Photochemical [2+1] Cycloaddition | Tethered olefins, Nucleophilic siloxy carbenes | Bicyclo[4.1.0]heptane scaffolds | Visible light-induced, catalyst-free nih.govscispace.comchemrxiv.org |
Strategies for Selective Bond Formation and Functional Group Interconversions in Complex Synthesis
The sulfonyl chloride functional group is a cornerstone of functional group interconversions in organic chemistry. magtech.com.cn It serves as an excellent electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity allows for the selective formation of new bonds at the sulfur atom.
The conversion of the sulfonyl chloride in this compound provides a direct handle to introduce diverse functionalities onto the rigid bicyclic scaffold. For example, reaction with primary or secondary amines yields the corresponding sulfonamides, which are prevalent motifs in pharmaceuticals. nih.gov Similarly, reaction with alcohols provides sulfonate esters, which are themselves excellent leaving groups, enabling further substitution reactions. pearson.com
Beyond the reactivity of the sulfonyl chloride, the bicyclic core itself can direct selective transformations. The presence of the ketone group in related bicyclo[4.1.0]heptan-2-one systems influences the regioselectivity of ring-opening reactions of the cyclopropane, providing a powerful tool for synthetic chemists. The thermal isomerization of substituted bicyclo[4.1.0]heptane derivatives, such as the vinylcyclopropane-cyclopentene rearrangement, demonstrates how the strained ring can be used to achieve complex skeletal reorganizations with high stereoselectivity. acs.org
Potential in Catalyst and Ligand Development Utilizing the Rigid Bicyclic Scaffold (inferential from other bicyclic systems)
The development of new catalysts and ligands is crucial for advancing asymmetric synthesis. Rigid molecular scaffolds are highly sought after in ligand design because they can create a well-defined and stable chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions.
While specific applications of this compound in this area are still emerging, inferences can be drawn from other rigid bicyclic systems. For example, compounds based on the structurally rigid bicyclo[2.2.2]octane and dibenzobicyclo[3.3.1]nonane frameworks have been successfully applied as ligands and catalysts in asymmetric synthesis. lu.se The rigidity of these scaffolds is key to their effectiveness. lu.senih.gov
The Bicyclo[4.1.0]heptane framework possesses the desirable rigidity for a ligand scaffold. The sulfonyl chloride group can be readily converted into various coordinating groups (e.g., containing phosphorus, nitrogen, or oxygen atoms) to create novel pincer or bidentate ligands. The fixed spatial orientation of substituents on the bicyclic core could be exploited to control the coordination geometry around a metal, potentially leading to highly selective and efficient catalysts for a range of organic transformations, including asymmetric hydrogenation, cycloadditions, and cross-coupling reactions. acs.orgrsc.orgrsc.org
Stereochemical Aspects of Bicyclo 4.1.0 Heptane 7 Sulfonyl Chloride Chemistry
Diastereoselective and Enantioselective Synthesis of Bicyclo[4.1.0]heptane-7-sulfonyl Chloride and its Precursors
The asymmetric synthesis of bicyclo[4.1.0]heptane derivatives, including precursors to the target sulfonyl chloride, is primarily achieved through the stereoselective cyclopropanation of cyclohexene (B86901) and its derivatives. The choice of cyclopropanating agent and catalyst is paramount in controlling both diastereoselectivity (endo/exo) and enantioselectivity.
Key strategies for stereoselective synthesis include:
Directed Cyclopropanation: The presence of a directing group on the cyclohexene ring can influence the facial selectivity of the cyclopropanation reaction, leading to a preferred diastereomer.
Chiral Catalysts: The use of transition metal catalysts ligated with chiral ligands is a powerful method for achieving high enantioselectivity. Catalytic systems based on rhodium, copper, and palladium have been successfully employed in asymmetric cyclopropanation reactions.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical course of the cyclopropanation reaction. york.ac.uk A good chiral auxiliary is one that is readily available in both enantiomeric forms, easy to attach and remove, and provides a high degree of stereocontrol. york.ac.uk
While specific documented methods for the direct asymmetric synthesis of this compound are not extensively detailed, the synthesis would logically proceed through the stereoselective formation of a C7-functionalized precursor, such as a 7-halobicyclo[4.1.0]heptane or bicyclo[4.1.0]heptane-7-carboxylic acid, followed by conversion to the sulfonyl chloride. The stereochemical integrity established during the initial cyclopropanation would be carried through to the final product.
Table 1: Strategies for Stereoselective Synthesis of Bicyclo[4.1.0]heptane Precursors
| Method | Description | Key Feature | Expected Outcome |
|---|---|---|---|
| Simmons-Smith Reaction | Reaction of an alkene with a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. | Can be directed by nearby hydroxyl groups. Chiral ligands can be used to induce enantioselectivity. | Diastereo- and enantioselective formation of the cyclopropane (B1198618) ring. |
| Catalytic Cyclopropanation | Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. | Use of chiral ligands (e.g., BOX, PYBOX) on catalysts (e.g., Cu, Rh) allows for high enantioselectivity. | Enantiomerically enriched bicyclo[4.1.0]heptane derivatives. |
| Chiral Auxiliary Control | An enantiomerically pure auxiliary is attached to the substrate to direct the approach of the cyclopropanating agent. york.ac.uk | The auxiliary creates a diastereomeric transition state, favoring one product. york.ac.uk | Formation of a specific diastereomer, which upon removal of the auxiliary yields an enantiomerically enriched product. |
Stereocontrol in Ring-Opening Reactions of the Cyclopropane
The strained three-membered ring of the bicyclo[4.1.0]heptane system is susceptible to ring-opening reactions under various conditions (e.g., nucleophilic, electrophilic, or radical). The stereochemistry at C7 and across the ring fusion plays a critical role in determining the regioselectivity and stereoselectivity of these transformations. The sulfonyl chloride group acts as a potent electron-withdrawing group, activating the cyclopropane ring towards nucleophilic attack.
Ring-opening reactions can proceed through several pathways, often with a high degree of stereocontrol:
Nucleophilic Attack: Nucleophiles can attack one of the carbons of the cyclopropane ring, leading to cleavage of a C-C bond. The trajectory of the nucleophilic attack is often stereoelectronically controlled, favoring an approach that is anti-periplanar to the breaking bond.
Rearrangements: Acid- or metal-mediated reactions can induce rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, where the stereochemistry of the starting material dictates the stereochemistry of the newly formed stereocenters in the product. acs.org
Radical-Mediated Ring Expansion: Single-electron transfer reagents like samarium(II) iodide can initiate radical-mediated ring expansion of bicyclo[4.1.0]heptyl systems to afford seven-membered rings, with the potential for stereocontrol. thieme-connect.de
A notable example of stereocontrolled ring-opening is seen in analogous nitrogen-containing systems. The ring-opening of (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate, a derivative of an aziridine-2-methyl tosylate, with ammonium (B1175870) tetrathiomolybdate (B108656) proceeds via nucleophilic attack at the more substituted aziridine (B145994) carbon, leading to a bridged thietane (B1214591) with a defined stereochemistry. beilstein-journals.org This illustrates how the inherent stereochemistry of the bicyclic precursor governs the structure of the product after ring-opening and subsequent intramolecular cyclization. beilstein-journals.org
Table 2: Stereochemical Outcomes in Ring-Opening Reactions
| Reaction Type | Reagents | Stereochemical Principle | Product Type |
|---|---|---|---|
| Nucleophilic Opening | Nucleophiles (e.g., organocuprates, thiomolybdates) | Attack often occurs with inversion of configuration at the site of attack, following an SN2-like pathway. | Functionalized cyclohexanes or cyclohexenes. |
| Wagner-Meerwein Shift | Silver salts (with dihalocyclopropanes) | Halide abstraction generates a carbocation, which rearranges with stereoelectronic control to expand the ring. thieme-connect.de | Cycloheptenones. thieme-connect.de |
| Vinylcyclopropane Rearrangement | Thermal conditions | A concerted pericyclic reaction where stereochemistry is transferred according to orbital symmetry rules (e.g., suprafacial-retention). acs.org | Fused cyclopentenes. acs.org |
Conformational Analysis of this compound and its Derivatives
The bicyclo[4.1.0]heptane ring system is conformationally constrained. The cyclohexane (B81311) portion of the molecule typically adopts a flattened chair or boat conformation to accommodate the fusion with the rigid cyclopropane ring. The precise conformation is influenced by the nature and orientation of substituents.
The sulfonyl chloride group at C7 can exist in one of two diastereomeric configurations:
exo-isomer: The SO₂Cl group points away from the six-membered ring.
endo-isomer: The SO₂Cl group is oriented underneath the six-membered ring.
The conformational preferences of these isomers can be determined using a combination of experimental techniques and computational methods:
NMR Spectroscopy: Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the protons. By applying modified Karplus equations, these coupling constants can be used to deduce the conformation of the cyclohexane ring. nih.gov
X-ray Crystallography: Provides definitive structural information for crystalline derivatives, including bond lengths, bond angles, and the precise conformation in the solid state.
Computational Chemistry: Molecular mechanics (e.g., MMP2) and higher-level quantum calculations can be used to model the potential energy surface of the molecule, predict the lowest energy conformations, and corroborate experimental findings. nih.gov
In related 2,7-dioxabicyclo[4.1.0]heptane systems, conformational analysis has shown that the six-membered ring adopts a half-chair conformation. nih.gov It is expected that this compound and its derivatives would exhibit similar, albeit not identical, conformational behavior, with the steric bulk and electronic properties of the sulfonyl chloride group influencing the precise geometry.
Chiral Pool Synthesis and Asymmetric Induction Strategies Employing the Bicyclic Scaffold
The principles of chiral pool synthesis and asymmetric induction are central to advanced stereoselective chemistry and are applicable to the bicyclo[4.1.0]heptane system.
Chiral Pool Synthesis: This strategy utilizes naturally occurring, enantiomerically pure compounds, such as amino acids, terpenes, or carbohydrates, as starting materials. ankara.edu.trmdpi.com A synthetic route could be devised where a chiral pool molecule is elaborated to construct the bicyclo[4.1.0]heptane skeleton. This approach transfers the pre-existing chirality of the starting material to the final target molecule, establishing one or more stereocenters with a known absolute configuration. mdpi.com For instance, a chiral cyclohexene derivative derived from a natural product could be subjected to cyclopropanation to yield an enantiomerically pure bicyclo[4.1.0]heptane precursor.
Asymmetric Induction: In this approach, the existing chirality of the bicyclo[4.1.0]heptane scaffold is used to direct the stereochemistry of new stereocenters formed in subsequent reactions. mdpi.com Once an enantiomerically pure bicyclo[4.1.0]heptane derivative is obtained, its rigid, well-defined three-dimensional structure can influence the facial selectivity of reactions on attached side chains. The bicyclic core acts as a "chiral inducer," creating a diastereomeric preference for the approach of reagents, thereby controlling the stereochemical outcome of additions, reductions, or other transformations. mdpi.com
The applications of the chiral pool in asymmetric synthesis can be broadly classified into three categories: as chiral sources, chiral devices, and chiral inducers. mdpi.comresearchgate.net The bicyclo[4.1.0]heptane scaffold, once rendered chiral, has the potential to be used in all three capacities to build complex molecular architectures with a high degree of stereocontrol.
Theoretical and Computational Studies of Bicyclo 4.1.0 Heptane 7 Sulfonyl Chloride
Electronic Structure and Bonding Analysis of the Bicyclo[4.1.0]heptane-7-sulfonyl Chloride System
The electronic structure of the bicyclo[4.1.0]heptane framework is characterized by the presence of bent "banana" bonds in the cyclopropane (B1198618) ring, which are a consequence of orbital hybridization that deviates from the ideal sp3 configuration. This inherent ring strain influences the electron distribution throughout the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such strained systems.
For this compound, the sulfonyl chloride group (-SO2Cl) at the C7 position is predicted to have a profound impact on the electronic properties of the bicyclic system. The high electronegativity of the oxygen and chlorine atoms, coupled with the electron-withdrawing nature of the sulfonyl group, would lead to a significant polarization of the C7-S bond. This, in turn, would affect the electron density of the adjacent cyclopropane bonds.
Computational analyses on analogous gem-dihalocyclopropanes within the bicyclo[4.1.0]heptane framework have shown that substituents at the C7 position can significantly alter the charge distribution and orbital energies of the ring system. It is reasonable to infer that the sulfonyl chloride group would similarly induce a notable electronic perturbation.
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Characteristic | Rationale |
| Dipole Moment | Significantly increased compared to the parent bicyclo[4.1.0]heptane | The highly polar S-O and S-Cl bonds will create a large molecular dipole moment. |
| Electron Density at C7 | Considerably reduced (electrophilic character) | Strong electron withdrawal by the -SO2Cl group. |
| HOMO-LUMO Gap | Likely narrowed | The electron-withdrawing group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially making the molecule more reactive towards nucleophiles. |
| Bonding at C7 | Sterically hindered environment | The sulfonyl chloride group is bulky, which would sterically shield the C7 position from direct backside nucleophilic attack. |
Computational Prediction of Reaction Pathways and Transition States for Key Transformations
Computational chemistry provides powerful tools for predicting the feasibility of reaction pathways and characterizing the transition states involved. For this compound, key transformations would likely involve reactions of the sulfonyl chloride group and potential rearrangements of the bicyclic core.
DFT calculations can be employed to model the potential energy surfaces of these reactions, identifying intermediates and transition state structures. For instance, in nucleophilic substitution reactions at the sulfonyl chloride group, computational models could predict whether the reaction proceeds through a concerted or a stepwise mechanism.
Furthermore, the strained cyclopropane ring in the bicyclo[4.1.0]heptane system can undergo ring-opening reactions under certain conditions. Theoretical studies on similar bicyclic cyclopropane derivatives have successfully mapped out the mechanisms of such rearrangements, often catalyzed by transition metals. acs.orgnih.gov These studies reveal that the reaction can proceed through intermediates like platinacyclobutanes, and the computational analysis of the activation barriers for different steps helps in understanding the reaction mechanism. acs.orgnih.gov While not directly involving a sulfonyl chloride group, these studies provide a methodological framework for predicting the pathways of similar transformations in this compound.
Structure-Reactivity Relationship Predictions and Quantitative Studies
The relationship between the structure of this compound and its reactivity can be quantitatively explored using computational methods. The steric hindrance at the C7 position, for example, is a critical structural feature. The bulky sulfonyl chloride group is expected to make direct SN2-type reactions at C7 highly unfavorable.
Quantitative Structure-Activity Relationship (QSAR) models, though more commonly applied in medicinal chemistry, can also be used to correlate structural descriptors with chemical reactivity. For a series of related bicyclo[4.1.0]heptane derivatives, computational descriptors such as electronic properties (e.g., partial charges, orbital energies) and steric parameters can be calculated and correlated with experimentally observed reaction rates or equilibrium constants.
Computational Design of Novel Derivatives and Reaction Conditions for Enhanced Selectivity and Yield
Computational chemistry can be a valuable tool in the rational design of novel derivatives of this compound with desired properties. By systematically modifying the substituents on the bicyclic framework in silico, it is possible to predict how these changes will affect the electronic structure and reactivity of the molecule. For example, the introduction of electron-donating or -withdrawing groups at different positions on the cyclohexane (B81311) ring could be modeled to tune the reactivity of the sulfonyl chloride group.
Moreover, computational methods can aid in the optimization of reaction conditions. By modeling the reaction mechanism in the presence of different solvents or catalysts, it is possible to identify conditions that lower the activation energies of desired reaction pathways while disfavoring side reactions. This can lead to predictions of enhanced selectivity and yield, guiding experimental work. For instance, theoretical studies on related systems have explored the role of catalysts in promoting specific rearrangements of the bicyclic framework. acs.org
Q & A
Basic: What synthetic methodologies are recommended for bicyclo[4.1.0]heptane-7-sulfonyl chloride, and how can reaction parameters be optimized?
Answer: The synthesis typically involves sulfonation of bicyclo[4.1.0]heptane derivatives. Key parameters include reaction temperature, HCl flow rate (e.g., 5 cm³/min over 3.7 hours), and phase conditions (vapor vs. two-phase systems). Post-synthesis, vapor-phase chromatography (vpc) on columns like 2% Apiezon L (Chromosorb W, 98°C) or 20% squalane (Chromosorb P, 60°C) ensures product separation and purity validation .
Advanced: How can mechanistic contradictions in the ring-opening reactions of this compound be resolved?
Answer: Conflicting product distributions (e.g., olefins vs. chlorides) arise from competing reaction pathways. Computational modeling of transition states (e.g., quasiheterolytic vs. heterolytic mechanisms) combined with GC-MS analysis under varied HCl concentrations and phase conditions can clarify selectivity. For instance, nonbonded interactions in transition states explain preferential internal or external cyclopropane cleavage .
Analytical: What chromatographic and spectroscopic techniques are critical for characterizing this compound and its derivatives?
Answer: Use vpc for separation (as above) and NMR for structural confirmation. For stability assessment, HPLC and LC-MS monitor hydrolysis byproducts (e.g., sulfonic acids). Mass spectrometry also verifies molecular weight (147.65 g/mol for related bicyclo derivatives) and purity (>98%) .
Reactivity: What strategies enhance the sulfonyl chloride group’s reactivity in nucleophilic substitutions?
Answer: Conduct reactions under anhydrous conditions with bases like triethylamine to neutralize HCl. Solvent choice (e.g., dichloromethane) and controlled temperatures (0–25°C) minimize side reactions. The sulfonyl chloride group reacts efficiently with amines or alcohols to form sulfonamides or esters, critical in medicinal chemistry .
Stability: How should researchers handle and store this compound to prevent degradation?
Answer: Store at -20°C in inert atmospheres (argon/nitrogen) with desiccants. Avoid prolonged exposure to moisture or heat. Stability assays via ¹H NMR and LC-MS detect hydrolysis products (e.g., sulfonic acids). For solutions, use anhydrous solvents and limit freeze-thaw cycles .
Computational: What in silico tools predict the compound’s interactions with biological targets?
Answer: Molecular docking (using PubChem CID structures) and density functional theory (DFT) model binding affinities and reaction pathways. InChI keys (e.g., WCVFUHDAUIXONO-ZJVNHHPWSA-N) enable precise structural simulations for drug design .
Regioselectivity: How do reaction conditions influence regioselectivity in this compound reactions?
Answer: HCl concentration and reaction phase (vapor vs. liquid) dictate product ratios. High HCl concentrations favor external ring cleavage (chloride formation), while vapor-phase reactions reduce steric strain, promoting internal cleavage (olefin formation). Kinetic vs. thermodynamic control must be evaluated .
Safety: What protocols mitigate risks when handling this compound in laboratory settings?
Answer: Use fume hoods, PPE (gloves, goggles), and anhydrous techniques. Refer to safety data sheets (SDS) for spill management and first aid. Avoid inhalation/contact; hydrolyzed byproducts (e.g., HCl gas) require neutralization .
Comparative Reactivity: How does the sulfonyl chloride group in bicyclo[4.1.0]heptane derivatives compare to other bicyclic sulfonates?
Answer: The strained bicyclo scaffold increases electrophilicity compared to non-cyclic analogs. Reactivity parallels bicyclo[3.1.0]hexane-3-sulfonyl chloride but differs in regioselectivity due to ring size. Comparative kinetic studies using NMR or IR track reaction progress .
Data Validation: How can researchers address discrepancies in reported synthetic yields or product distributions?
Answer: Reproduce experiments with strict parameter control (temperature, HCl flow rate). Cross-validate results via multiple analytical methods (vpc, GC-MS, NMR). Publish detailed protocols in line with ACS guidelines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
